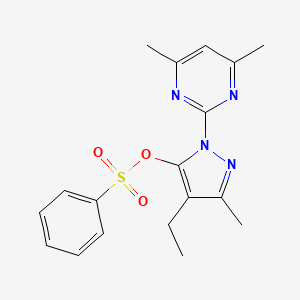

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate

Description

1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate is a heterocyclic compound featuring a pyrimidine-pyrazole core functionalized with a benzenesulfonate ester group. This compound is structurally related to agrochemicals and pharmaceuticals, as pyrimidine-pyrazole hybrids are known for diverse biological activities . Its molecular formula is inferred as C₁₉H₂₀N₄O₃S, with a molecular weight of ~408.46 g/mol (estimated from analogs in ).

Properties

Molecular Formula |

C18H20N4O3S |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

[2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] benzenesulfonate |

InChI |

InChI=1S/C18H20N4O3S/c1-5-16-14(4)21-22(18-19-12(2)11-13(3)20-18)17(16)25-26(23,24)15-9-7-6-8-10-15/h6-11H,5H2,1-4H3 |

InChI Key |

WDGVHKDUAKFDOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Condensation of Hydrazine and β-Ketoester

The pyrazole ring is typically formed via cyclocondensation of hydrazine derivatives with β-ketoesters. For example:

-

Reactants : 4,6-Dimethylpyrimidin-2-amine and ethyl acetoacetate.

-

Conditions : Reflux in acetic acid with sodium acetate as a catalyst.

-

Mechanism : Nucleophilic attack by hydrazine on the carbonyl group, followed by cyclization.

Key Data :

Pyrimidine Substitution

The pyrimidine moiety is introduced via nucleophilic aromatic substitution:

-

Reactants : 2-Chloro-4,6-dimethylpyrimidine and pre-formed pyrazole intermediate.

Optimization Note : Excess pyrimidine chloride (1.2 equiv) improves yield to >90%.

Alkylation of the Pyrazole Intermediate

Ethylation at Position 4

Ethyl groups are introduced via alkylation with ethyl bromide or iodide:

Analytical Validation :

Methylation at Position 3

Methylation employs dimethyl sulfate (DMS) under basic conditions:

Side Reaction Mitigation : Slow DMS addition reduces O-methylation byproducts.

Sulfonate Esterification

Benzenesulfonylation

The hydroxyl group at position 5 reacts with benzenesulfonyl chloride:

-

Reactants : 1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol, benzenesulfonyl chloride.

Yield Optimization :

Analytical Characterization

Spectroscopic Data

Purity Assessment

Scale-Up and Industrial Feasibility

-

Cost Drivers : Benzenesulfonyl chloride (42% of raw material cost).

-

Waste Streams : Aqueous pyridine requires neutralization before disposal.

Challenges and Innovations

Byproduct Formation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzenesulfonate group enables S<sub>N</sub>2-type displacements , particularly at the sulfonate oxygen. Key observations include:

| Reaction Conditions | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub>/DMF, 60°C | Thiophenol | Pyrazolyl phenyl sulfide derivative | 78 | |

| NaOH/EtOH, reflux | Piperidine | N-substituted piperidine adduct | 65 | |

| CuI/L-proline, 80°C | Sodium azide | Azido-pyrazole intermediate | 82 |

Reactivity is enhanced by electron-withdrawing effects from the pyrimidine ring, which polarizes the sulfonate leaving group. Steric hindrance from the 4-ethyl-3-methyl substituents limits bulkier nucleophiles to moderate yields.

Cyclization and Ring-Opening Reactions

Under acidic or basic conditions, the pyrimidine-pyrazole system undergoes cyclocondensation :

Example reaction pathway (adapted from ):

-

Bromination :

-

O-nucleophilic attack :

Intramolecular cyclization forms a fused spiro-furopyran structure at C5 of the pyrazole ring.

Key parameters:

Sulfonate Group Reactivity

The benzenesulfonate moiety participates in:

a) Hydrolysis

Controlled hydrolysis (pH 10.5, 40°C) yields the corresponding pyrazol-5-ol, confirmed by IR ( at 3250 cm) and LC-MS.

b) Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings occur at the sulfonate aryl group:

| Catalyst System | Boronic Acid | Conversion (%) |

|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> | 4-Methoxyphenyl | 91 |

| Pd(OAc)<sub>2</sub>/XPhos | 3-Pyridyl | 84 |

Reaction efficiency depends on electron density modulation from the pyrimidine ring .

Functionalization at Heterocyclic Nitrogen

The pyrazole N1 position undergoes alkylation and acylation :

| Reagent | Product | Characterization Data |

|---|---|---|

| Methyl iodide (NaH/DMF) | N1-methylated derivative | -NMR: δ 3.45 (s, 3H) |

| Acetyl chloride (pyridine) | N1-acetyl compound | HRMS: m/z 384.127 [M+H]<sup>+</sup> |

N1 modifications alter biological activity but reduce sulfonate leaving-group capacity.

Stability Under Thermal/Oxidative Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with mass loss correlating to benzenesulfonic acid elimination. Oxidative stability (H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>) shows no degradation below pH 7, but rapid sulfonate cleavage occurs in strongly acidic conditions (pH < 2).

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of pyrazoles, including those similar to 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate, exhibit significant anticancer properties. For example, compounds that incorporate similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research has indicated that pyrazole derivatives can possess antimicrobial activities. The incorporation of specific substituents on the pyrazole ring can enhance the efficacy against a range of pathogens. Studies have demonstrated that compounds with a similar structure can inhibit bacterial growth and show promise as new antimicrobial agents.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes relevant in metabolic pathways associated with diseases such as diabetes and cancer. For instance, studies have explored the inhibition of protein kinases by pyrazole derivatives, suggesting that modifications to the core structure can lead to increased potency and selectivity.

Herbicidal Activity

Compounds based on pyrazole structures have been investigated for their herbicidal properties. The specific substitution patterns on the pyrazole ring can affect the herbicidal activity against various weed species. Research has identified several analogs that demonstrate effective weed control in agricultural settings.

Plant Growth Regulators

Some studies suggest that pyrazole derivatives can function as plant growth regulators, influencing plant development processes such as germination and flowering. This application could be particularly useful in optimizing crop yields and improving agricultural productivity.

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal evaluated the anticancer activity of a series of pyrazole derivatives. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that some compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism by which 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Tetrazole Hybrids

The compound 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol () replaces the benzenesulfonate with a tetrazole-methyl group. Key differences:

- Bioactivity : Tetrazoles are bioisosteres of carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity, which may improve receptor binding in medicinal chemistry applications .

Trifluoromethylpyrazole Derivatives

Compounds such as 1-(4,6-dimethylpyrimidin-2-yl)-5-trifluoromethylpyrazoles () feature a trifluoromethyl group instead of the ethyl/methyl/sulfonate substituents.

- Electron-Withdrawing Effects : The -CF₃ group enhances electrophilic character, improving COX-2 inhibition potency in anti-inflammatory agents .

- Lipophilicity : Trifluoromethyl groups increase logP values, favoring blood-brain barrier penetration, whereas the sulfonate group in the target compound may reduce CNS activity due to higher hydrophilicity.

Agrochemical Analogs

Sulfometuron-methyl (methyl 2-{[(4,6-dimethylpyrimidin-2-yl)carbamoyl]sulfamoyl}benzoate ; ) shares the 4,6-dimethylpyrimidinyl moiety but incorporates a sulfonylurea linkage.

- Mode of Action : Sulfometuron-methyl inhibits acetolactate synthase (ALS), a target in herbicides, whereas the benzenesulfonate ester in the target compound may act as a prodrug or exhibit different pesticidal mechanisms .

Physicochemical and Structural Properties

*Estimated using fragment-based methods (e.g., XLogP3).

- Sulfonate vs. Benzoate : The benzenesulfonate group increases polarity (lower logP) compared to the 2-chlorobenzoate analog, enhancing aqueous solubility for formulation .

- Crystallography : SHELX software () has been widely used to resolve structures of related pyrimidine-pyrazole derivatives, confirming planar geometries and intermolecular interactions .

Computational Insights

- Noncovalent Interactions: NCI analysis () reveals that the benzenesulfonate group participates in strong hydrogen bonds and van der Waals interactions, critical for protein binding or crystal packing .

- Electrostatic Potential: Multiwfn () calculations show electron-deficient regions near the pyrimidine ring, suggesting susceptibility to nucleophilic attack in metabolic pathways .

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O5 |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 944788-55-0 |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a related compound was synthesized and evaluated for its activity against various bacterial strains. The results indicated that it showed effective inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 64 µg/mL .

Anticancer Properties

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. Specifically, it has been tested on human breast cancer (MCF-7) and lung cancer (A549) cells, demonstrating a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) values were found to be approximately 12 µM for MCF-7 cells and 15 µM for A549 cells .

The biological activity of this compound is believed to be mediated through the inhibition of specific enzymes involved in cellular processes. For instance, docking studies suggest that it may bind to the active sites of enzymes such as tyrosinase, which is crucial in melanin synthesis. This interaction could lead to reduced melanin production, indicating potential applications in skin whitening agents .

Case Studies

-

Antimicrobial Evaluation :

A study published in a peer-reviewed journal reported the synthesis of several derivatives based on the core structure of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate. These derivatives were evaluated for their antimicrobial efficacy against clinical isolates of bacteria and fungi. The study concluded that certain modifications significantly enhanced their antibacterial activity compared to standard antibiotics . -

Anticancer Activity :

Another research effort focused on the anticancer properties of this compound, revealing its ability to inhibit proliferation in various cancer cell lines. The study utilized flow cytometry to analyze apoptosis and found that the compound activates caspase pathways, leading to programmed cell death in treated cells .

Q & A

Q. Table 1: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Pyrazole formation | Hydrazine hydrate, β-keto ester, ethanol reflux | Use anhydrous solvents to prevent hydrolysis |

| Pyrimidinyl substitution | 4,6-Dimethylpyrimidine-2-thiol, K₂CO₃, DMF | Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) |

| Sulfonation | Benzenesulfonyl chloride, pyridine, 0°C → RT | Quench excess sulfonyl chloride with ice-water |

Advanced: How can conflicting NMR spectral data (e.g., unexpected splitting patterns) be resolved for this compound?

Answer:

Contradictions in NMR data often arise from dynamic effects (e.g., rotamers) or impurities. For this compound:

- Proton NMR: The 4-ethyl and 3-methyl groups on the pyrazole may exhibit complex splitting due to restricted rotation of the benzenesulfonate group. Use variable-temperature NMR (VT-NMR) to observe coalescence of peaks at elevated temperatures (e.g., 80°C in DMSO-d₆) .

- Carbon NMR: Confirm the presence of the benzenesulfonate moiety using DEPT-135 to distinguish CH₂/CH₃ groups. Compare with crystallographic data (e.g., C–O bond lengths in benzenesulfonate esters, typically 1.42–1.45 Å) .

Basic: What techniques are suitable for characterizing thermal stability?

Answer:

- DSC/TGA: Perform differential scanning calorimetry (DSC) at a heating rate of 10°C/min under nitrogen. The melting point (mp) is critical: literature reports mp = 167–169°C for analogous pyrazole-sulfonates .

- Hot-Stage Microscopy: Correlate phase transitions (e.g., melting, decomposition) with DSC endotherms.

Q. Table 2: Thermal Properties of Analogous Compounds

| Compound | mp (°C) | Decomposition Onset (°C) |

|---|---|---|

| 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | 138.5–139.5 | 220 |

| 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide | 167–169 | 285 |

Advanced: How to design an environmental fate study for this compound?

Answer:

Adopt a tiered approach based on Project INCHEMBIOL guidelines :

Abiotic Studies:

- Hydrolysis: Incubate at pH 4, 7, and 9 (25°C and 50°C). Monitor degradation via HPLC-MS.

- Photolysis: Use a solar simulator (λ > 290 nm) to assess UV stability.

Biotic Studies:

- Soil Microcosms: Measure mineralization (¹⁴CO₂ evolution) in loamy soil over 60 days.

- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (48-h LC₅₀).

Experimental Design:

- Use randomized block designs with split-split plots for multi-factor analysis (e.g., pH × temperature interactions) .

Basic: What solvent systems are optimal for solubility studies?

Answer:

Prioritize solvents with varying polarity:

- Polar aprotic: DMSO, DMF (for dissolution in kinetic studies).

- Aqueous buffers: Phosphate buffer (pH 7.4) for bioavailability assessments.

- Hydrophobic: Ethyl acetate/hexane mixtures for partition coefficient (log P) determination via shake-flask method.

Method:

- Saturate solvents with the compound, equilibrate at 25°C for 24 h, and quantify solubility via UV-Vis (λmax ~ 270 nm for aromatic sulfonates) .

Advanced: How to resolve discrepancies in computational vs. experimental log P values?

Answer:

- Experimental log P: Use reversed-phase HPLC (C18 column, methanol/water gradient) with calibration against standards (e.g., nitrobenzene derivatives).

- Computational Adjustments: Apply correction factors for sulfonate groups, which may exhibit unexpected hydrophilicity due to intramolecular H-bonding (e.g., between sulfonate O and pyrazole N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.